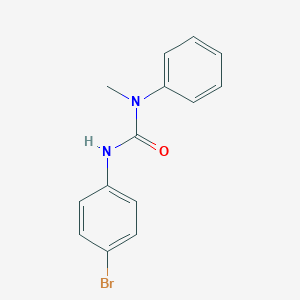

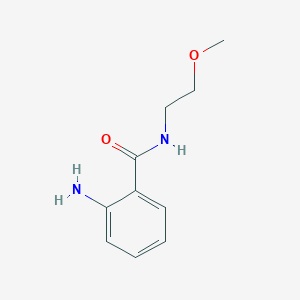

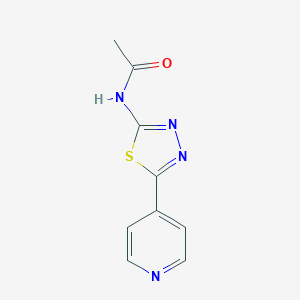

2-amino-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant Activity

Studies have shown that amino-substituted benzamide derivatives, including compounds structurally related to 2-amino-N-(2-methoxyethyl)benzamide, exhibit significant antioxidant activity. These compounds act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these derivatives in aqueous solutions has been studied, indicating that the amino group undergoes complex, pH-dependent oxidation processes. This reaction is crucial for understanding the radical scavenging activity of these antioxidants, with the oxidation products undergoing further transformations into electroactive forms, contributing to their antioxidant capabilities (Jovanović et al., 2020).

Antimicrobial and Antioxidant Properties

A new benzamide compound isolated from endophytic Streptomyces sp. demonstrated both antimicrobial and antioxidant activities. This research highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents, showcasing the diverse biological activities of these compounds (Yang et al., 2015).

Synthesis of Complex Molecules

Benzamide derivatives have been utilized in the synthesis of complex molecules. For example, the addition of a carbamoylsilane to N-sulfonylimines has been employed to directly synthesize α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, highlighting the role of benzamide derivatives in facilitating novel synthetic routes for complex organic molecules (Liu et al., 2015).

Advanced Material Applications

Research into the synthesis and characterization of crystalline forms of benzamide derivatives has provided insights into their potential applications in advanced materials. For instance, the study of two polymorphs of a benzamide derivative demonstrated different thermal and spectroscopic properties, suggesting applications in material science where specific crystalline forms can impart desirable properties to materials (Yanagi et al., 2000).

Mechanism of Action

Target of Action

The compound “2-amino-N-(2-methoxyethyl)benzamide” is primarily used in proteomics research . It has been found to show inhibitory activity against Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a key role in the regulation of gene expression .

Mode of Action

The compound interacts with its targets (Bcr-Abl and HDAC1) by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these targets, potentially altering cell growth and division .

Biochemical Pathways

Given its inhibitory activity against bcr-abl and hdac1, it is likely that it affects pathways related to cell growth, division, and gene expression .

Result of Action

The molecular and cellular effects of “2-amino-N-(2-methoxyethyl)benzamide” are likely to be related to its inhibitory activity against Bcr-Abl and HDAC1 . By inhibiting these targets, the compound could potentially alter cell growth and division, as well as gene expression .

properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIFBUUFNRHQDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580049 |

Source

|

| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methoxyethyl)benzamide | |

CAS RN |

459836-89-6 |

Source

|

| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)